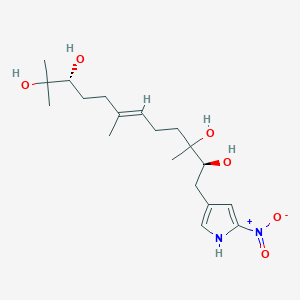

Heronapyrrole B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite isolated from marine-derived Streptomyces species. This compound has garnered significant attention due to its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Heronapyrrole B involves several key steps, including selective nitration of pyrrole, Stille cross-coupling, and Hunsdiecker-type decarboxylative halogenation. The initial nitration of pyrrole is challenging due to the need for regioselectivity. The Stille cross-coupling reaction is employed to install the critical C7,8 olefin with complete regiochemical control .

Industrial Production Methods: Industrial production of this compound is not yet fully established due to the complexity of its synthesis. advancements in synthetic methodologies, such as the development of second-generation synthesis routes, have improved the feasibility of large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Heronapyrrole B undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The farnesyl side chain can be hydrogenated to yield different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

Heronapyrrole B has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying nitration and cross-coupling reactions.

Biology: Investigated for its antibacterial properties and potential as a lead compound for new antibiotics.

Medicine: Explored for its potential therapeutic applications against bacterial infections.

Industry: Potential use in the development of antibacterial coatings and materials.

Mécanisme D'action

Heronapyrrole B exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. The nitro group plays a crucial role in its mechanism of action, likely through the generation of reactive nitrogen species that damage bacterial cells. The farnesyl side chain enhances its ability to interact with bacterial membranes, increasing its potency .

Comparaison Avec Des Composés Similaires

Heronapyrrole A: Another member of the heronapyrrole family with similar antibacterial properties.

Nitropyrrole Derivatives: Compounds with similar nitro-pyrrole structures but different side chains.

Uniqueness: Heronapyrrole B is unique due to its specific farnesylated side chain, which enhances its antibacterial activity compared to other nitropyrrole derivatives. This structural feature distinguishes it from other compounds in its class and contributes to its potent biological effects .

This compound continues to be a subject of extensive research due to its promising antibacterial properties and potential applications in various fields. Its complex synthesis and unique chemical structure make it a fascinating compound for both synthetic chemists and biologists.

Propriétés

Formule moléculaire |

C19H32N2O6 |

|---|---|

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

(E,2S,10R)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol |

InChI |

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19?/m1/s1 |

Clé InChI |

IQLMWMXFFNAONP-ORGRRWNKSA-N |

SMILES isomérique |

C/C(=C\CCC(C)([C@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@H](C(C)(C)O)O |

SMILES canonique |

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.